molecular formula C9H9NS B094728 3-Ethylphenyl isothiocyanate CAS No. 19241-20-4

3-Ethylphenyl isothiocyanate

Cat. No. B094728
CAS RN: 19241-20-4
M. Wt: 163.24 g/mol
InChI Key: FRMFJQIVPNSSPX-UHFFFAOYSA-N
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Description

3-Ethylphenyl isothiocyanate is a compound that can be inferred to have a structure related to phenyl isothiocyanate, with an ethyl group attached to the benzene ring. While the papers provided do not directly discuss 3-ethylphenyl isothiocyanate, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of 3-ethylphenyl isothiocyanate.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or condensation reactions. For example, a one-pot reaction involving aryl isothiocyanates has been used to synthesize diastereoselective 3-aryl-5-(arylalkyl)-6-methyl-1-(1-phenylethyl)thioxotetrahydropyrimidin-4(1H)-ones . Similarly, the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was achieved through a one-pot three-component reaction . These methods suggest that 3-ethylphenyl isothiocyanate could potentially be synthesized through similar one-pot reactions involving the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of compounds related to 3-ethylphenyl isothiocyanate has been characterized using various spectroscopic techniques. For instance, 1H NMR and high-resolution mass spectrometry were used to characterize zinc complexes of 3-(ethylthio)phenyl-substituted phthalocyanines . Additionally, single crystal XRD, FTIR, and NMR spectroscopy were employed to determine the structure of a synthesized 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole . These techniques could be applied to determine the molecular structure of 3-ethylphenyl isothiocyanate.

Chemical Reactions Analysis

Isothiocyanates are known to participate in various chemical reactions. For example, phenyl isothiocyanate reacts with active methylene compounds to form polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines . Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate, another related compound, shows typical reactions of a keto methylene compound . These reactions indicate that 3-ethylphenyl isothiocyanate could also undergo similar reactions, leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-ethylphenyl isothiocyanate have been investigated. For instance, the physicochemical properties of zinc complexes of 3-(ethylthio)phenyl-substituted phthalocyanines were studied, and a correlation between the number of substituents, the size of the π-system, and the position of the Q-band was defined . The vibrational and NMR spectroscopic investigations of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole provided insights into the compound's vibrational modes and electronic structure . These studies suggest that 3-ethylphenyl isothiocyanate would have distinct physical and chemical properties that could be characterized similarly.

Scientific Research Applications

Isothiocyanates in General

  • Scientific Field : Organic Chemistry
  • Application Summary : Isothiocyanates are a class of heteroallenic compounds that are abundant in many cruciferous vegetables . They play a significant role in the cancer chemopreventive activity of these plant species . Many analogues containing the isothiocyanate motif have been synthesized for potential medical applications . They are also pivotal intermediates in organic synthesis, especially in the synthesis of various heterocyclic compounds .
  • Methods of Application/Experimental Procedures : A general and facile one-pot protocol for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed from their corresponding primary amines under aqueous conditions . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .
  • Results/Outcomes : This novel and economical method is suitable for scale-up activities . It has been found that naturally occurring isothiocyanates play a significant role in the cancer chemopreventive activity of these plant species , and thus, many of such analogues containing the isothiocyanate motif have been synthesized for potential medical applications .

Sustainable Isothiocyanate Synthesis

  • Scientific Field : Green Chemistry
  • Application Summary : Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable method for synthesizing isothiocyanates has been developed, which involves the use of isocyanides, elemental sulfur, and amines .
  • Methods of Application/Experimental Procedures : This method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . Isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) . This reaction is optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
  • Results/Outcomes : This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) . Thus, E-factors as low as 0.989 were achieved and the versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .

Isothiocyanates in Pesticides

  • Scientific Field : Agricultural Chemistry
  • Application Summary : Isothiocyanates are used in the production of pesticides . They are known for their fumigant and fungicidal properties . They are used to control a wide range of pests, including insects, nematodes, and fungi .
  • Methods of Application/Experimental Procedures : Isothiocyanates are typically applied to the soil as a pre-plant fumigant . They are usually incorporated into the soil and then covered with a plastic tarp to prevent the gas from escaping . The isothiocyanates then volatilize and move through the soil, killing pests .

Future Directions

A new efficient method for the synthesis of isothiocyanates has been developed . This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate . It has the potential to realize the industrial production of some complicated isothiocyanates .

properties

IUPAC Name

1-ethyl-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-8-4-3-5-9(6-8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMFJQIVPNSSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172829
Record name 3-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylphenyl isothiocyanate

CAS RN

19241-20-4
Record name Benzene, 1-ethyl-3-isothiocyanato-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19241-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19241-20-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Alagarsamy, K Kavitha, M Rupeshkumar… - Acta …, 2009 - sciendo.com
… (1) was prepared by refluxing methyl anthranilate with 3-ethylphenyl isothiocyanate in ethanol. However, the preparation of 3-ethylphenyl isothiocyanate required for the reaction was a …
Number of citations: 17 sciendo.com
V ALAGARSAMY, K KAVITHA… - Acta …, 2009 - hrcak.srce.hr
… (1) was prepared by refluxing methyl anthranilate with 3-ethylphenyl isothiocyanate in ethanol. However, the preparation of 3-ethylphenyl isothiocyanate required for the reaction was a …
Number of citations: 0 hrcak.srce.hr

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